2,3,3',4,4',5,6-Heptachlorobiphenyl

Descripción general

Descripción

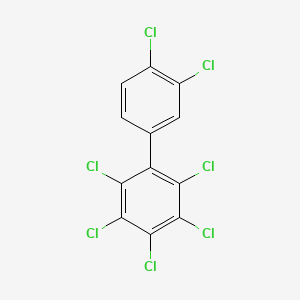

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is one of 209 PCBs, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .

Synthesis Analysis

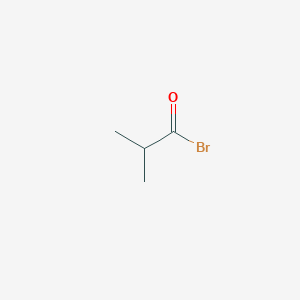

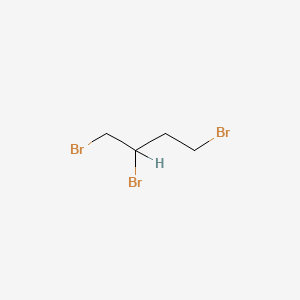

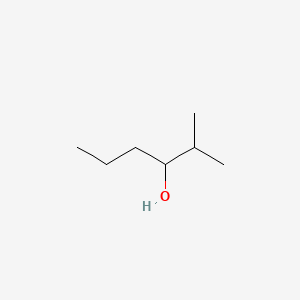

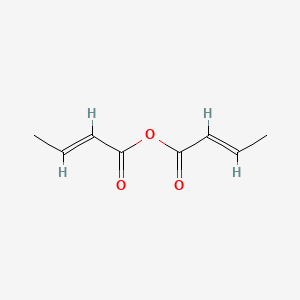

The synthesis of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl involves 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene . PCBs were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .Molecular Structure Analysis

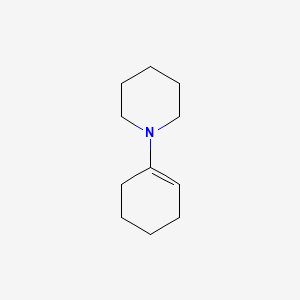

The molecular formula of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . The average molecular mass is 395.323 g/mol . The structure can be represented by the SMILES notation: ClC1=CC=C(C=C1Cl)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1Cl .Physical And Chemical Properties Analysis

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a solid substance . It has a melting point of 117.5°C and a boiling point of 479.43°C (rough estimate) . Its density is estimated to be 1.6580 and its refractive index is estimated to be 1.6330 .Aplicaciones Científicas De Investigación

Chemical Numbering and Identification

The chemical designation of chlorobiphenyls, including 2,3,3',4,4',5,6-heptachlorobiphenyl, can be simplified using a hexadecimal (Hex) numbering system. This system, proposed by Zitko (1983), provides a concise way to represent the complex structure of chlorobiphenyls, including heptachlorobiphenyls, which is essential for scientific communication and research (Zitko, 1983).

Solubility in Supercritical Fluids

The solubility of 2,3,3',4,4',5,6-heptachlorobiphenyl, among other polychlorinated biphenyl (PCB) congeners, in supercritical fluids like carbon dioxide has been studied. Anitescu and Tavlarides (1999) found that modifying supercritical carbon dioxide with n-butane and methanol increases the solubility of PCB congeners, including heptachlorobiphenyl. This research is significant for understanding the environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Atmospheric Fate and Reactivity

The reactivity of 2,3,3',4,4',5,6-heptachlorobiphenyl with hydroxyl radicals in the atmosphere is a critical aspect of its environmental impact. Yang et al. (2016) used a quantitative structure-activity relationship (QSAR) model and density functional theory (DFT) to study this interaction. They concluded that polarizability plays a significant role in determining the reactivity of PCBs, including heptachlorobiphenyl, with atmospheric hydroxyl radicals (Yang et al., 2016).

Toxicity and Molecular Descriptors

The toxicity of heptachlorobiphenyl and similar PCB compounds has been correlated with various molecular descriptors. Eddy (2020) established a model relating the toxicity of PCBs to quantum chemical and topological descriptors. This research aids in predicting the toxicity of PCBs, including 2,3,3',4,4',5,6-heptachlorobiphenyl, based on their molecular structure (Eddy, 2020).

Environmental and Occupational Exposure

Understanding the environmental and occupational exposure to PCBs, including heptachlorobiphenyl, is crucial for assessing their risk. Sjödin et al. (1999) investigated the exposure of Swedish workers to various PCB congeners, finding significant concentrations in certain occupational settings. This study highlights the importance of monitoring and controlling PCB exposure in the workplace (Sjödin et al., 1999).

Dechlorination and Remediation

Dechlorination processes are vital for the remediation of PCB-contaminated environments. He et al. (2008) studied the catalytic dechlorination of 2,3,3',4,4',5,6-heptachlorobiphenyl in soil using a Pd/Fe bimetallic system. Their findings suggest that specific conditions, such as Pd loading and pH, can significantly enhance the dechlorination efficiency, providing insights into remediation strategies (He et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl is the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,3,3’,4,4’,5,6-Heptachlorobiphenyl: interacts with its targets by binding to the XRE promoter region of genes it activates . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Pharmacokinetics

It’s known that it’s one of the 209 polychlorinated biphenyls (pcbs), which were found to bioaccumulate and cause harmful health effects .

Result of Action

It’s known that it mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Propiedades

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(3-6(5)14)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEDCFVCFDKSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074151 | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,4',5,6-Heptachlorobiphenyl | |

CAS RN |

41411-64-7 | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03P5STJ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)